molecular formula C8H12O2 B14403473 2-Ethylcyclopent-1-ene-1-carboxylic acid CAS No. 87621-29-2

2-Ethylcyclopent-1-ene-1-carboxylic acid

Cat. No.: B14403473
CAS No.: 87621-29-2
M. Wt: 140.18 g/mol
InChI Key: JBPVZZBNBJWSLV-UHFFFAOYSA-N
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Description

2-Ethylcyclopent-1-ene-1-carboxylic acid is an organic compound belonging to the class of carboxylic acids It features a cyclopentene ring with an ethyl group and a carboxyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Ethylcyclopent-1-ene-1-carboxylic acid can be achieved through several synthetic routes:

Industrial Production Methods: Industrial production of carboxylic acids, including this compound, often involves large-scale oxidation processes or hydrolysis of nitriles under controlled conditions to ensure high yield and purity .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.

    Substitution: The compound can participate in substitution reactions where the ethyl group or the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens, nucleophiles.

Major Products:

Scientific Research Applications

2-Ethylcyclopent-1-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Ethylcyclopent-1-ene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxyl group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity and function. The ethyl group and cyclopentene ring contribute to the compound’s overall hydrophobicity and molecular recognition properties .

Comparison with Similar Compounds

  • 2-Methylcyclopent-1-ene-1-carboxylic acid
  • Cyclopent-2-ene-1-carboxylic acid
  • Cyclohexane carboxylic acid

Comparison: 2-Ethylcyclopent-1-ene-1-carboxylic acid is unique due to the presence of the ethyl group, which can influence its reactivity and interactions compared to similar compounds. The cyclopentene ring provides a distinct structural framework that can affect the compound’s chemical and physical properties .

Properties

CAS No.

87621-29-2

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-ethylcyclopentene-1-carboxylic acid

InChI

InChI=1S/C8H12O2/c1-2-6-4-3-5-7(6)8(9)10/h2-5H2,1H3,(H,9,10)

InChI Key

JBPVZZBNBJWSLV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(CCC1)C(=O)O

Origin of Product

United States

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